molecular formula C13H19N B13311299 4-Butyl-1,2,3,4-tetrahydroquinoline

4-Butyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13311299
M. Wt: 189.30 g/mol
InChI Key: NRFHDJJNTPJVIR-UHFFFAOYSA-N
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Description

4-Butyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline ring system that is partially saturated, making them versatile intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Butyl-1,2,3,4-tetrahydroquinoline involves a three-component cascade reaction. This reaction typically includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through a Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve similar cascade reactions but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further saturate the ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Butyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in pathogen metabolism, leading to antimicrobial effects . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

4-Butyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives and similar heterocyclic compounds:

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-butyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H19N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h4-5,7-8,11,14H,2-3,6,9-10H2,1H3

InChI Key

NRFHDJJNTPJVIR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCNC2=CC=CC=C12

Origin of Product

United States

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